3-Cyclohexyl-2-propynenitrile
Description
3-Cyclohexyl-2-propynenitrile (C₉H₁₁N) is an alkyne-substituted nitrile featuring a cyclohexyl group at the third carbon and a nitrile (-C≡N) group at the second position of a propyne backbone. The cyclohexyl group contributes steric bulk and hydrophobic character, distinguishing it from derivatives with aromatic or polar substituents. Below, we compare this compound with structurally related nitriles to elucidate substituent effects on synthesis, stability, and applications.
Properties
CAS No. |
73542-37-7 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-cyclohexylprop-2-ynenitrile |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-6H2 |
InChI Key |
AKARHNDNSCEBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C#CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-propynenitrile can be achieved through several methods. One common approach involves the reaction of cyclohexylacetylene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of 3-Cyclohexyl-2-propynenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 3-Cyclohexyl-2-propynenitrile.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-propynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-2-propynenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-propynenitrile involves its interaction with molecular targets and pathways. The nitrile group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. Additionally, the cyclohexyl group can affect the compound’s hydrophobicity and binding affinity, modulating its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The table below summarizes key structural and spectral differences between 3-Cyclohexyl-2-propynenitrile and its analogs:
Key Observations:
- Substituent Polarity: The cyclohexyl group in the target compound imparts hydrophobicity, contrasting with the polar dioxoisoindolin () and dioxocyclohexyl () groups, which enhance solubility in polar solvents.
- Spectral Signatures: Alkyne C≡C bonds (absent in propanenitrile analogs) would show distinct IR absorption (~2100 cm⁻¹). The pyridinyl group in contributes aromatic proton signals in NMR (δ 7.5–8.5) .
- Physical State: Bulky substituents like cyclohexyl may lower melting points (liquid/oil) compared to crystalline analogs with hydrogen-bonding motifs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
